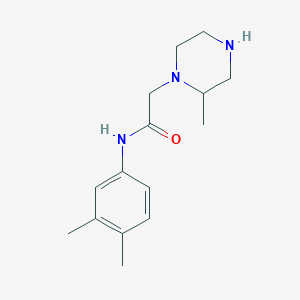
N-methyl-N'-quinolin-4-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N'-quinolin-4-ylethane-1,2-diamine, also known as MQ, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The exact mechanism of action of N-methyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N'-quinolin-4-ylethane-1,2-diamine in lab experiments is its wide range of potential applications. It has been shown to have activity against a variety of different cell types and pathogens, making it a versatile tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be pursued in the study of N-methyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of new antitumor drugs based on the structure of this compound. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, which could lead to a better understanding of its potential applications in various research fields. Finally, the development of new synthetic methods for the production of this compound could make it more accessible to researchers and potentially lead to the discovery of new compounds with similar activity.
Synthesis Methods
The synthesis of N-methyl-N'-quinolin-4-ylethane-1,2-diamine involves the reaction of 4-chloroquinoline with N,N-dimethylethylenediamine in the presence of a reducing agent. This results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
N-methyl-N'-quinolin-4-ylethane-1,2-diamine has been extensively studied for its potential applications in various research fields. It has been shown to have antitumor activity, making it a promising candidate for use in cancer research. Additionally, it has been shown to have antimalarial activity, making it a potential candidate for use in the development of new antimalarial drugs.
properties
IUPAC Name |
N-methyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-8-9-15-12-6-7-14-11-5-3-2-4-10(11)12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELGCKCYASDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)
![2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)


![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)



![(E)-3-[4-(pent-4-enoylamino)phenyl]prop-2-enoic acid](/img/structure/B7556086.png)